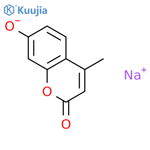

Cas no 84325-23-5 (4-Methylumbelliferyl-b-D-lactoside)

4-Methylumbelliferyl-b-D-lactoside 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,7-[(4-O-b-D-galactopyranosyl-b-D-glucopyranosyl)oxy]-4-methyl-

- 4-METHYLUMBELLIFERYL-BETA-D-LACTOSIDE

- 7-[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one (ACI)

- 4-Methylumbelliferyl-β-D-lactoside

- 4-Methylumbelliferyl beta -D-lactopyranoside

- 4-Methylumbelliferyl beta-D-lactoside

- 84325-23-5

- 4-Methylumbelliferyl beta-D-lactopyranoside

- DTXSID00470345

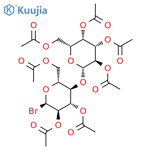

- 7-{[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-4-methyl-2H-chromen-2-one

- MFCD00083406

- 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one

- 4-Methylumbelliferyl b-D-lactoside

- 4-Methylumbelliferyl b-D-lactoside; 7-[(4-O-?-D-Galactopyranosyl-?-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one; 2H-1-Benzopyran-2-one, 7-[(4-O-?-D-galactopyranosyl-?-D-glucopyranosyl)oxy]-4-methyl-

- 4-Methylumbelliferyl beta-D-lactopyranoside, beta-galactosidase substrate

- 7-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)tetrahydro-2H-pyran-2-yloxy)-4-methyl-2H-chromen-2-one

- SCHEMBL13096299

- s12046

- 4-Methylumbelliferyl-b-D-lactoside

-

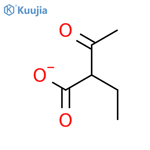

- インチ: 1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15+,16+,17-,18-,19-,20-,21-,22+/m1/s1

- InChIKey: PRTGXBPFDYMIJH-KSFLKEQHSA-N

- SMILES: CC1=CC(=O)OC2C=C(C=CC1=2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O2)[C@@H](CO)O1

計算された属性

- 精确分子量: 500.15299094g/mol

- 同位素质量: 500.15299094g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 氢键受体数量: 13

- 重原子数量: 35

- 回転可能化学結合数: 6

- 複雑さ: 776

- 共价键单元数量: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 何もない

- トポロジー分子極性表面積: 205Ų

- Surface Charge: 0

- 互变异构体数量: 何もない

じっけんとくせい

- Color/Form: はくしょくけっしょう

- 密度みつど: 1.65±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: N/A℃

- Boiling Point: Not available

- フラッシュポイント: Not available

- Refractive Index: 1.677

- Solubility: 微溶性(1.7 g/l)(25ºC)、

- PSA: 208.74000

- LogP: -2.89570

- じょうきあつ: Not available

- Solubility: ジメチルホルムアミドに可溶

4-Methylumbelliferyl-b-D-lactoside Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36-24/25-22

- FLUKA BRAND F CODES:8-10

-

危険物標識:

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methylumbelliferyl-b-D-lactoside Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M337750-2.5mg |

4-Methylumbelliferyl-b-D-lactoside |

84325-23-5 | 2.5mg |

$ 52.00 | 2023-09-07 | ||

| TRC | M337750-5mg |

4-Methylumbelliferyl-b-D-lactoside |

84325-23-5 | 5mg |

$ 69.00 | 2023-09-07 | ||

| Apollo Scientific | BIB1477-100mg |

4-Methylumbelliferyl-beta-D-lactoside |

84325-23-5 | 100mg |

£250.00 | 2022-10-10 | ||

| Apollo Scientific | BIB1477-250mg |

4-Methylumbelliferyl-beta-D-lactoside |

84325-23-5 | 250mg |

£535.00 | 2022-10-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-220949A-100 mg |

4-Methylumbelliferyl β-D-lactopyranoside, |

84325-23-5 | 100MG |

¥8,235.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-220949A-100mg |

4-Methylumbelliferyl β-D-lactopyranoside, |

84325-23-5 | 100mg |

¥8235.00 | 2023-09-05 | ||

| Aaron | AR00G32Q-100mg |

4-METHYLUMBELLIFERYL-BETA-D-LACTOSIDE |

84325-23-5 | 98% | 100mg |

$943.00 | 2025-01-24 | |

| 1PlusChem | 1P00G2UE-50mg |

4-Methylumbelliferyl-beta-d-lactoside |

84325-23-5 | 98 | 50mg |

$289.00 | 2025-02-27 | |

| 1PlusChem | 1P00G2UE-10mg |

4-Methylumbelliferyl-beta-d-lactoside |

84325-23-5 | 98 | 10mg |

$123.00 | 2025-02-27 | |

| TRC | M337750-25mg |

4-Methylumbelliferyl-b-D-lactoside |

84325-23-5 | 25mg |

$ 253.00 | 2023-09-07 |

4-Methylumbelliferyl-b-D-lactoside 合成方法

Synthetic Circuit 1

2.1 Reagents: Sodium methoxide Solvents: Methanol

Synthetic Circuit 2

Synthetic Circuit 3

1.2 Reagents: Boron trifluoride etherate ; -10 °C; -10 °C → 0 °C; overnight, 0 °C

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 10 h, rt

Synthetic Circuit 4

1.2 Solvents: Chloroform ; 50 - 55 °C; 16 h, 50 - 55 °C

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

Synthetic Circuit 5

Synthetic Circuit 6

2.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Chloroform , Water ; rt

2.2 Solvents: Chloroform ; 50 - 55 °C; 16 h, 50 - 55 °C

3.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

Synthetic Circuit 7

4-Methylumbelliferyl-b-D-lactoside Raw materials

- 2H-1-Benzopyran-2-one, 4-methyl-7-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranosyl]oxy]-

- 4-Methylumbelliferone Sodium Salt

- 4-Methylumbelliferone

- Ethyl acetoacetate

- α-D-Lactopyranose Heptaacetate Trichloroacetimidate

- Bromo Heptaacetyl-D-lactoside, Stabilized with 4% Calcium Carbonate

4-Methylumbelliferyl-b-D-lactoside Preparation Products

4-Methylumbelliferyl-b-D-lactoside 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

4-Methylumbelliferyl-b-D-lactosideに関する追加情報

4-Methylumbelliferyl-β-D-Lactoside (CAS No. 84325-23-5): A Versatile Substrate in Biochemical and Pharmaceutical Research

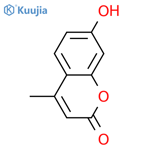

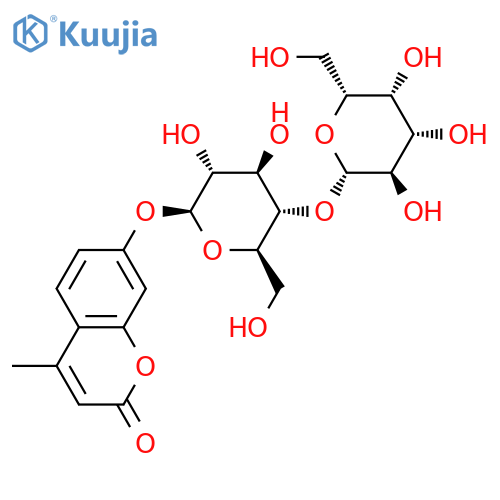

4-Methylumbelliferyl-β-D-lactoside (CAS No. 84325-23-5) is a fluorescent substrate widely used in biochemical and pharmaceutical research. This compound, also known as MU-Lac, is a derivative of 4-methylumbelliferone (4-MU) conjugated with β-D-lactose. The unique properties of 4-Methylumbelliferyl-β-D-lactoside make it an invaluable tool in the study of glycosidases, particularly β-galactosidase, which plays a crucial role in various biological processes.

The structure of 4-Methylumbelliferyl-β-D-lactoside consists of a 4-methylumbelliferone moiety linked to a β-D-lactose residue through a glycosidic bond. When cleaved by β-galactosidase, the 4-methylumbelliferone is released and exhibits strong fluorescence, making it an excellent substrate for enzyme activity assays. The fluorescence emission of 4-methylumbelliferone occurs at around 460 nm when excited at 360 nm, providing a highly sensitive and quantitative method for detecting enzyme activity.

In recent years, the use of 4-Methylumbelliferyl-β-D-lactoside has expanded beyond traditional enzyme assays to include applications in high-throughput screening (HTS) and drug discovery. The compound's sensitivity and stability make it suitable for automated assays, enabling researchers to screen large libraries of compounds for potential inhibitors or activators of β-galactosidase. This has significant implications for the development of new therapeutic agents targeting diseases associated with glycosidase dysregulation.

One notable area of research involving 4-Methylumbelliferyl-β-D-lactoside is the study of lysosomal storage disorders (LSDs). These disorders are characterized by the accumulation of undigested substrates due to deficiencies in lysosomal enzymes, including β-galactosidase. By using 4-Methylumbelliferyl-β-D-lactoside, researchers can accurately measure β-galactosidase activity in patient samples, aiding in the diagnosis and monitoring of LSDs such as Morquio syndrome and GM1 gangliosidosis.

Beyond its use in diagnostic assays, 4-Methylumbelliferyl-β-D-lactoside has also been employed in the development of gene therapy approaches for LSDs. In these studies, the compound serves as a reporter substrate to assess the efficacy of gene delivery and expression in target cells. The ability to monitor enzyme activity non-invasively using fluorescence detection methods has greatly enhanced the feasibility and precision of gene therapy research.

The versatility of 4-Methylumbelliferyl-β-D-lactoside extends to its use in cell biology and pharmacology. In cell-based assays, the compound can be used to study the intracellular trafficking and processing of glycosidases, providing insights into cellular mechanisms involved in lysosomal function. Additionally, it has been utilized to evaluate the pharmacological effects of drugs on glycosidase activity, helping to identify potential therapeutic targets and mechanisms of action.

In conclusion, 4-Methylumbelliferyl-β-D-lactoside (CAS No. 84325-23-5) is a highly valuable substrate with a wide range of applications in biochemical and pharmaceutical research. Its unique properties make it an essential tool for studying enzyme activity, diagnosing lysosomal storage disorders, developing gene therapies, and evaluating drug effects. As research continues to advance, the importance of this compound is likely to grow, contributing to significant breakthroughs in various fields of science and medicine.

84325-23-5 (4-Methylumbelliferyl-b-D-lactoside) Related Products

- 195385-93-4(4-Methylumbelliferyl b-D-Ribofuranoside)

- 2172102-00-8(1-(dimethyl-1,2,4-triazin-3-yl)azetidin-2-ylmethanamine)

- 2010221-51-7(Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro-)

- 1780757-02-9(1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

- 2137665-11-1(2-chloro-5-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3-thiazole)

- 2034505-83-2(6-methoxy-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide)

- 1515021-17-6(4-(3-methylbutoxy)pyrimidin-5-amine)

- 1184158-54-0(2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one)

- 82049-79-4(5-(2-bromoethyl)-1H-1,2,3,4-tetrazole)

- 929973-39-7(5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole)